For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,2-Diphenoxyethane
This technical guide provides a comprehensive overview of 1,2-diphenoxyethane (DPE), a versatile aromatic ether. It details the compound's chemical structure, physicochemical properties, synthesis protocols, and diverse applications, with a focus on data relevant to research and development.
Chemical Identity and Structure
1,2-Diphenoxyethane, also known as ethylene (B1197577) glycol diphenyl ether, is an organic compound featuring two phenoxy groups linked by an ethane (B1197151) backbone.[1] Its chemical structure consists of the formula C₆H₅OCH₂CH₂OC₆H₅. This symmetrical arrangement gives the molecule unique properties, including excellent thermal and chemical stability.[2]
The molecule is achiral and exists as two primary conformational isomers due to rotation around the central O–C–C–O dihedral angle: a trans-gauche-trans (tgt) conformer with C2 symmetry and a trans-trans-trans (ttt) conformer with C2h symmetry.[3]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 104-66-5[1] |
| Molecular Formula | C₁₄H₁₄O₂[1] |
| Molecular Weight | 214.26 g/mol [1] |
| IUPAC Name | 1,1'-[Ethane-1,2-diylbis(oxy)]dibenzene[1] |
| Synonyms | (2-Phenoxyethoxy)benzene, Ethylene glycol diphenyl ether, Diphenyl Cellosolve, NSC 6794[1][4] |
| InChI | 1S/C14H14O2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 |
| InChIKey | XCSGHNKDXGYELG-UHFFFAOYSA-N |
| SMILES | O(CCOC1=CC=CC=C1)C2=CC=CC=C2[1] |
Physicochemical Properties
1,2-Diphenoxyethane is typically an off-white or grayish-white crystalline solid at room temperature with a faint, sweet, aromatic odor.[3][5][6] It is a non-polar compound, leading to low solubility in water but good solubility in various organic solvents.[1][6] Chemically, it is moderately stable under standard conditions but can undergo ether cleavage in the presence of strong acids or bases.[1]
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to white crystal/powder | [3][6][7] |
| Melting Point | 94-96 °C | [3][7][8] |
| Boiling Point | 185 °C @ 12 mmHg; ~300-341.6 °C @ 760 mmHg | [2][7][8][9] |
| Flash Point | 139.4 °C | [5][7] |
| Density | ~1.08 g/cm³ | [9] |
| Vapor Pressure | 0.000158 mmHg @ 25°C | [8] |
| Water Solubility | 22 mg/L @ 25°C | [5][8] |
| Solubility | Soluble in ethanol, acetone; Slightly soluble in chloroform, methanol | [6][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,2-diphenoxyethane. Data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available in various databases.[10]
-
¹H NMR: In a typical ¹H NMR spectrum (in CDCl₃), the protons of the ethylene bridge (–OCH₂CH₂O–) would appear as a singlet around 4.3 ppm. The aromatic protons of the two phenyl groups would appear as multiplets in the range of 6.9 to 7.3 ppm.
-
¹³C NMR: The spectrum would show characteristic peaks for the ethylene carbon atoms and distinct signals for the aromatic carbons.
-
IR Spectroscopy: The IR spectrum would exhibit strong C-O stretching bands characteristic of aryl ethers, typically in the 1200-1250 cm⁻¹ region, along with C-H stretching and bending vibrations for the aromatic and aliphatic portions.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of 214.26 g/mol .
Full spectral data can be accessed through chemical databases such as ChemicalBook and SpectraBase.[10][11]
Synthesis and Experimental Protocols
1,2-Diphenoxyethane can be synthesized through several methods, most of which are variations of the Williamson ether synthesis or Ullmann condensation. Common starting materials include phenol (B47542), 1,2-dichloroethane (B1671644), 1,2-dibromoethane (B42909), or ethylene glycol.[6][12]
Common Synthesis Routes
-
From Phenol and Dihaloethane: Reacting phenol with 1,2-dichloroethane or 1,2-dibromoethane in the presence of a base (e.g., NaOH, N,N-diisopropylethylamine) to act as an acid-binding agent.[12]
-
From Phenol and 2-Bromoethylphenyl Ether: A two-step process where phenol is first reacted to form an intermediate which is then reacted with another mole of phenol.[4]
-
From Halobenzene and Ethylene Glycol: A copper-catalyzed reaction between bromobenzene (B47551) or iodobenzene (B50100) and ethylene glycol in the presence of a base like sodium carbonate.[8][13]
Experimental Protocol: Synthesis from Bromobenzene and Ethylene Glycol
This protocol is adapted from a described Ullmann-type condensation method.[9][13]
Materials:
-
Bromobenzene (15.7 g, 100 mmol)
-
Ethylene glycol (7.4 g, 120 mmol)
-
Sodium carbonate (12.7 g, 120 mmol)
-
Cuprous iodide (CuI) (1.9 g, 10 mmol)
-
2,2'-bipyridine (B1663995) (1.87 g, 12 mmol)
-
Dimethylformamide (DMF) (47 mL)
-
5% Sodium Carbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Charge a three-necked flask with bromobenzene (15.7 g) and DMF (47 mL) and stir the mixture.[13]
-
Add sodium carbonate (12.7 g), cuprous iodide (1.9 g), 2,2'-bipyridine (1.87 g), and ethylene glycol (7.4 g) to the flask.[13]
-
Heat the reaction mixture to 100 °C and stir overnight.[13]
-
After the reaction is complete, recover the DMF under reduced pressure.[13]
-
Add 100 mL of water and 100 mL of toluene to the residue. Extract the aqueous phase three times with toluene (3 x 100 mL).[13]
-
Combine the organic layers and wash sequentially with a 5% sodium carbonate solution.[13]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.[13]
-
Recrystallize the crude product from isopropanol and dry it in a vacuum to yield the final product, 1,2-diphenoxyethane.[13] The expected yield is approximately 91%.[9]
Caption: Generalized workflow for the synthesis of 1,2-diphenoxyethane.
Applications in Research and Industry
1,2-Diphenoxyethane's unique combination of thermal stability, solvent properties, and chemical functionality makes it valuable in numerous fields.
-
Thermal Paper Sensitizer (B1316253): A primary application is as a sensitizer in the production of thermal paper, including receipts and recording paper.[7][14]
-
Polymer and Resin Synthesis: It serves as a crucial intermediate for high-performance polymers and phenoxy resins, which are used in coatings, adhesives, and electrical insulation.[2][15] It enhances molecular flexibility and heat resistance in epoxy and polyester (B1180765) resins.[2]
-
Specialty Solvent: It is an excellent high-boiling point solvent for various organic compounds, including resins, plastics, and synthetic fibers like cellulose (B213188) acetate.[6][15]
-
Coupling Agent: It acts as a coupling agent to improve the adhesion of coatings and adhesives to surfaces like metal, glass, and plastics.[15]
-
Drug Delivery and Diagnostics: In pharmaceuticals and diagnostics, it is used as a reagent to create activatable delivery compounds.[8] These compounds often contain a drug or a detectable moiety linked by a singlet oxygen-labile linker, allowing for targeted release or signal activation.[8]
-
Chemical Industry: It is also used as a heat transfer fluid in high-temperature reactions and as a plasticizer in the polymer industry.[6]
Caption: Relationship between properties and applications of 1,2-diphenoxyethane.
Safety and Handling
While toxicological properties have not been fully investigated, 1,2-diphenoxyethane is considered to have low acute toxicity.[6][16] However, standard laboratory precautions are essential.
Table 3: Safety and Handling Information
| Aspect | Recommendation | Source(s) |
| Potential Hazards | May cause skin, eye, and respiratory tract irritation. Environmentally hazardous (toxic to aquatic life with long-lasting effects). | [6][16] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, appropriate protective gloves, and protective clothing. A respirator (e.g., N95 dust mask) should be used if dust is generated. | [16] |
| Handling | Use with adequate ventilation. Minimize dust generation. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. | [16] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents. | [16][17] |
| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes. | [16] |
| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. | [16] |
| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. | [16] |
| First Aid (Inhalation) | Move the person to fresh air. | [16] |
| Spills | Vacuum or sweep up material to avoid generating dust. Place in a suitable container for disposal. Prevent entry into drains. | [16][18] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | [18] |
References
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- 2. ru.unilongindustry.com [ru.unilongindustry.com]
- 3. 1,2-Diphenoxyethane | 104-66-5 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. High Purity and Low Price 1,2-Diphenoxyethane CAS 104-66-5 Supplier [sellchems.com]
- 8. Cas 104-66-5,1,2-DIPHENOXYETHANE | lookchem [lookchem.com]
- 9. Buy Quality Wholesale DPE 104-66-5 with Low Price [antimexchem.com]
- 10. 1,2-Diphenoxyethane(104-66-5) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Synthesis method of 1,2-diphenoxyethane thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 13. 1,2-Diphenoxyethane synthesis - chemicalbook [chemicalbook.com]
- 14. vocasbio.com [vocasbio.com]
- 15. nbinno.com [nbinno.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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